molecular formula C52H84O21 B1261561 Jujuboside B CAS No. 55466-05-2

Jujuboside B

Cat. No.: B1261561
CAS No.: 55466-05-2
M. Wt: 1045.2 g/mol
InChI Key: GFOFQZZEGDPXTG-ZHUYPZMKSA-N
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Description

Jujuboside B (JB) is a triterpenoid glycoside isolated from the seeds of Zizyphus jujuba, commonly known as Chinese jujube or red date. This plant has been used in traditional medicine for centuries due to its various health benefits. JB stands out for its anti-inflammatory, antiplatelet aggregation, and antianxiety properties .

Scientific Research Applications

JB has garnered interest across scientific disciplines:

Mechanism of Action

JB’s mechanism involves interactions with molecular targets. While details remain under investigation, it likely modulates signaling pathways related to platelet aggregation, inflammation, and anxiety.

Safety and Hazards

Jujuboside B is harmful if swallowed . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation . Use only in areas with appropriate exhaust ventilation .

Biochemical Analysis

Biochemical Properties

Jujuboside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream protein kinases such as Akt, focal adhesion kinase (FAK), Src, and phospholipase C gamma 1 (PLCγ1) . These interactions are essential for its antiangiogenic and antitumor properties. Additionally, this compound modulates the toll-like receptor 4 (TLR4) signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells in a dose-dependent manner . In hepatocytes, this compound reduces the levels of inflammatory cytokines and TLR4 protein expression, thereby protecting against lipopolysaccharide-induced hepatic injury . Furthermore, this compound induces apoptosis and autophagy in breast cancer cell lines by activating the NOXA and AMP-activated protein kinase (AMPK) signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits tumor angiogenesis by blocking the VEGFR2 signaling pathway, which includes the inhibition of key downstream protein kinases such as Akt, FAK, Src, and PLCγ1 . This compound also induces apoptosis in tumor cells through the activation of Fas ligand (FasL) and caspase-8, as well as the upregulation of NOXA . Additionally, it modulates the TLR4 signaling pathway to exert its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert its pharmacological effects over extended periods . For instance, in a study on hepatic injury, this compound consistently reduced inflammatory cytokine levels and TLR4 protein expression over time . Long-term studies have also demonstrated its sustained antiangiogenic and antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on liver failure induced by lipopolysaccharide, this compound was administered at different dosages, and it was observed that higher doses resulted in more significant reductions in inflammatory cytokine levels and TLR4 protein expression . At very high doses, potential toxic or adverse effects may occur, although specific toxic thresholds have not been extensively documented .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as mitogen-activated protein kinases (MAPKs) and AMPK, which play crucial roles in cellular metabolism . This compound’s modulation of these pathways affects metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It has been found to localize in the cytoplasm and interact with various signaling molecules and enzymes . This localization is essential for its role in modulating signaling pathways such as VEGFR2 and TLR4

Preparation Methods

JB can be obtained through extraction from Zizyphus jujuba seeds. While specific synthetic routes are not widely documented, industrial production methods involve isolating JB from the plant material using solvent extraction, chromatography, and purification techniques.

Chemical Reactions Analysis

JB undergoes various chemical reactions, including:

    Glycosylation: JB contains a glycosidic bond, which can be cleaved or modified.

    Hydrolysis: The glycoside moiety can be hydrolyzed to yield the aglycone.

    Oxidation and Reduction: JB may undergo redox reactions.

    Substitution: JB’s triterpenoid structure can participate in substitution reactions.

Common reagents and conditions depend on the specific reaction type. For example:

    Hydrolysis: Acidic conditions (e.g., sulfuric acid) can cleave the glycosidic bond.

    Oxidation: Oxidizing agents like potassium permanganate can modify the aglycone.

Major products formed during these reactions include aglycone derivatives and modified glycosides.

Comparison with Similar Compounds

JB’s uniqueness lies in its specific combination of triterpenoid structure and glycosidic bond. Similar compounds include other triterpenoids and glycosides found in natural products.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Jujuboside B involves the conversion of the starting material betulinic acid to jujuboside B through a series of chemical reactions.", "Starting Materials": [ "Betulinic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Betulinic acid is dissolved in methanol and treated with hydrochloric acid to form betulinic acid methyl ester.", "Betulinic acid methyl ester is then treated with sodium hydroxide to form 3-oxoolean-12-en-28-oic acid.", "3-oxoolean-12-en-28-oic acid is then reacted with acetic anhydride and pyridine to form 3-acetoxyolean-12-en-28-oic acid.", "3-acetoxyolean-12-en-28-oic acid is then treated with methanol and hydrochloric acid to form 3-acetoxy-12-ene-28-oic acid methyl ester.", "3-acetoxy-12-ene-28-oic acid methyl ester is then treated with sodium hydroxide to form jujuboside B.", "Jujuboside B is then purified using a combination of chloroform, methanol, and water." ] }

55466-05-2

Molecular Formula

C52H84O21

Molecular Weight

1045.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1

InChI Key

GFOFQZZEGDPXTG-ZHUYPZMKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Pictograms

Irritant

synonyms

jujuboside B

Origin of Product

United States
Customer
Q & A

Q1: What are the primary pharmacological effects of Jujuboside B?

A1: this compound exhibits a variety of pharmacological effects, including:

  • Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []
  • Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]
  • Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []
  • Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]
  • Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:

  • HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []
  • Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []
  • AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]

Q3: Does this compound demonstrate selectivity for specific cell types or tissues?

A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:

  • Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]
  • Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]

Q4: What is the chemical structure and molecular formula of this compound?

A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize JB:

  • Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]

Q6: What analytical methods are used to quantify this compound in plant material and biological samples?

A6: Several analytical techniques are commonly employed for JB quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]
  • Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []

Q7: How is the quality of this compound assured during its extraction and formulation?

A7: Quality control of JB involves various measures:

  • Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []
  • Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]
  • Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []

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